molecular formula C7H16N2O B2731490 2-(3-Methoxypyrrolidin-1-yl)ethanamine CAS No. 1695494-84-8

2-(3-Methoxypyrrolidin-1-yl)ethanamine

Cat. No.: B2731490
CAS No.: 1695494-84-8
M. Wt: 144.218
InChI Key: LUISJMMBMOJTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUISJMMBMOJTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biological Activity

2-(3-Methoxypyrrolidin-1-yl)ethanamine, a compound with significant potential in biological research, has been investigated for its various biological activities, including enzyme inhibition, receptor binding, and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

This compound is characterized by its pyrrolidine ring and an ethylamine side chain, which contribute to its interaction with biological targets. The methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, modulating their activity and affecting metabolic pathways. This inhibition can lead to altered physiological responses in cells.
  • Receptor Binding: It binds to certain receptors, influencing signal transduction pathways. This property is crucial for developing therapeutic agents targeting neurological disorders and cancer.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of effectiveness.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Enterococcus faecalis40 µg/mL

These results suggest that the compound may be useful in treating infections caused by resistant bacterial strains.

2. Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's IC50 values indicate its potency in reducing cell viability:

Cell LineIC50 (µg/mL)
HeLa30
A54935

These findings highlight its potential as a candidate for cancer therapy.

Case Studies

Case Study 1: Enzyme Targeting in Cancer Cells

A study focused on the interaction of this compound with β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The compound demonstrated significant inhibition of BACE1 activity, suggesting its potential role in neurodegenerative disease treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. Results showed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating its therapeutic potential against serious infections.

Research Applications

The compound's versatility extends beyond basic research into practical applications:

  • Pharmaceutical Development: Its properties make it a valuable building block for synthesizing new drugs targeting various diseases.
  • Material Science: The unique chemical structure allows for exploration in developing advanced materials and polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.